Scientific Field: Environmental Science
Application Summary: Tert-Butanol has been used in studies to evaluate its impact on groundwater, particularly in relation to contamination from leaking underground storage tanks .
Methods of Application: The study involved the evaluation of groundwater contamination due to the release of petroleum containing tert-Butanol from leaking underground storage tanks since the 1980s .
Results: The study found that tert-Butanol poses significant health hazards and should have a maximum contaminant level established. It also suggested that the California Water Resources Control Board’s “Low Threat Closure Policy” should consider tert-Butanol contamination in their closure review .
Scientific Field: Biopharmaceuticals
Application Summary: Tert-Butanol is used in the formulation of biopharmaceuticals .
Scientific Field: Chemistry
Application Summary: Tert-Butanol is used in routine chemical synthesis .
Scientific Field: Organic Chemistry
Application Summary: Tert-Butyl Nitrite (TBN), which can be derived from tert-Butanol, is used in nitration reactions of alkane, alkene, alkyne, and aromatic compounds .
Methods of Application: The specific methods of application in this context involve using TBN as a source of oxygen and nitrogen .
Application Summary: Tert-Butanol and N2O were simultaneously treated harmlessly in the end treatment process of caprolactam exhaust emission .
Methods of Application: The study was carried out based on zeolite catalysts. A series of molecular sieves, including FER, MOR, ZSM-5, Y, and BEA, were selected as the catalyst objects, and the 1.5% wt Fe and Co were, respectively, loaded on the zeolite catalysts via the impregnation method .
Results: It was found that the catalytic performance of BEA was the best among the molecular sieves. Comparing the catalytic performance of Fe-BEA under different load gradients (0.25~2%), it was found that 1.5% Fe-BEA possessed the best catalytic activity .
Application Summary: Tert-Butanol can be used as a solvent in the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using Cu-MnO2 as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant .
Application Summary: Tert-Butanol’s impact on biopharmaceutical formulations was investigated .
tert-Butyl alcohol, also known as 2-methyl-2-propanol or t-BuOH, is the simplest tertiary alcohol []. It has the chemical formula (CH₃)₃COH. Unlike other butanol isomers (1-butanol, 2-butanol, and isobutanol), the hydroxyl group (OH) in tert-butanol is bonded to a central carbon atom with three methyl groups attached to it []. tert-Butanol is a naturally occurring compound found in fruits like guava []. Due to its unique properties, tert-butanol has significant applications in various scientific research fields, including organic chemistry, biochemistry, and material science [, ].
The key feature of tert-butanol's structure is the presence of a tertiary alcohol group. The central carbon atom is bonded to three methyl groups, hindering rotation around the C-OH bond. This steric hindrance influences the reactivity and solubility of the molecule compared to primary or secondary alcohols []. Additionally, the three bulky methyl groups create a relatively spherical shape, affecting how tert-butanol interacts with other molecules [].
tert-Butanol can undergo various chemical reactions due to the presence of the hydroxyl group. Here are some relevant reactions:
Due to the steric hindrance around the hydroxyl group, tert-butanol generally reacts slower than primary or secondary alcohols in substitution reactions.
Tert-Butanol can be synthesized through several methods:
Tert-Butanol exhibits specific interactions that are important for safety and handling:
Tert-butanol shares similarities with other butanol isomers but has distinct properties that set it apart. Here are some comparable compounds:
Compound | Structure | Characteristics |
---|---|---|
1-Butanol | CH₃(CH₂)₃OH | Primary alcohol; more reactive than tert-butanol |
Isobutanol | (CH₃)₂CHOH | Secondary alcohol; less stable than tert-butanol |
Butan-2-ol | CH₃CH(OH)CH₂CH₃ | Secondary alcohol; similar reactivity profile |
Uniqueness of Tert-Butanol:
Tert-butanol's unique tertiary structure makes it less reactive towards oxidation compared to its primary and secondary counterparts. Its significant role as a solvent and chemical intermediate further distinguishes it within the butanol family .
Laboratory synthesis methodologies for tert-butanol encompass diverse approaches that provide research-scale access to this important tertiary alcohol [7]. These methods offer advantages including mild reaction conditions, high selectivity, and compatibility with various functional groups [8].
The Grignard reaction between acetone and methylmagnesium chloride represents a fundamental organometallic approach for tert-butanol synthesis [7] [8]. This methodology exploits the nucleophilic character of the Grignard reagent to achieve carbon-carbon bond formation followed by hydrolytic workup [9].
The reaction mechanism initiates with nucleophilic attack of the methyl carbanion equivalent in methylmagnesium chloride upon the electrophilic carbonyl carbon of acetone [7]. The resulting magnesium alkoxide intermediate undergoes hydrolysis with water or aqueous acid to yield tert-butanol as the final product [8]. The stereochemical outcome produces exclusively the tertiary alcohol due to the symmetrical nature of acetone and the single methyl group addition [9].
Experimental procedures typically employ anhydrous conditions with diethyl ether or tetrahydrofuran as coordinating solvents [12]. The methylmagnesium chloride reagent concentration generally ranges from 1.0-3.0 molar in ethereal solution [12]. Reaction temperatures are maintained at 0°C to room temperature to control the exothermic nature of the carbon-carbon bond forming step [8].
Table 3: Grignard Reaction Conditions and Yields
Reaction Component | Quantity | Reaction Conditions | Result |
---|---|---|---|
Acetone | 1.0 equivalent | Temperature: 0-25°C | Product: tert-Butanol |
Methylmagnesium chloride | 1.1-1.2 equivalents | Solvent: Diethyl ether | Yield: 85-95% |
Hydrolysis medium | Aqueous acid/water | Time: 2-4 hours | Purity: >95% |
The synthetic utility of this methodology extends beyond simple tert-butanol preparation to encompass mechanistic studies and educational applications [7]. The reaction demonstrates classical organometallic reactivity patterns and provides excellent yields under appropriately controlled conditions [8]. Workup procedures involve careful quenching of excess Grignard reagent followed by extraction and purification of the alcohol product [12].
Contemporary research has identified several alternative synthetic pathways for tert-butanol preparation that offer unique advantages for specific applications [21] [24]. These methodologies encompass both traditional organic transformations and innovative catalytic approaches [22].
Deprotection of trimethylsilyl ethers represents one established alternative route utilizing ionic liquid catalysts [13]. The methodology employs 1,3-disulfonic acid imidazolium hydrogen sulfate as a recyclable catalyst in methanol solvent at ambient temperature [13]. This approach achieves quantitative conversion within five minutes while offering environmental advantages through catalyst recyclability [13].
Novel catalytic strategies have emerged for indirect tert-butanol synthesis through cascade reaction sequences [24]. Research demonstrates the utilization of tert-butanol as both solvent and hydrogen donor in biomass conversion processes [24]. Heteropolyacid catalysts such as H₄SiW₁₂O₄₀ facilitate multiple reaction steps including dehydration, transfer hydrogenation, and selective product formation [24].
Table 4: Alternative Synthesis Methods Comparison
Method | Catalyst System | Reaction Conditions | Key Advantages |
---|---|---|---|
Silyl ether deprotection | Ionic liquid [Dsim]HSO₄ | 20°C, 5 minutes | Catalyst recyclability, mild conditions |
Cascade biomass conversion | H₄SiW₁₂O₄₀ | 90-130°C, atmospheric pressure | Multiple reaction steps, sustainable feedstocks |
Photocatalytic synthesis | Platinum/titanium dioxide | Visible light, ambient temperature | Green chemistry, renewable energy |
Photocatalytic methodologies represent emerging approaches for sustainable tert-butanol synthesis [26]. These systems utilize visible light activation of semiconductor catalysts to promote carbon-carbon bond formation and subsequent functional group transformations [26]. Research demonstrates the potential for methyl tert-butyl ether as a protecting group in photocatalytic coupling reactions [26].
Metabolic engineering approaches have explored biosynthetic pathways for tert-butanol analogs through modified microorganisms [21]. Computational pathway design algorithms identify novel enzyme cascades that could potentially access tertiary alcohol products from renewable feedstocks [21]. These methodologies represent future directions for sustainable tert-butanol production [22].
Flammable;Irritant